molecular formula C22H27N3O3 B3006790 N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide CAS No. 953941-97-4

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide

Cat. No.: B3006790
CAS No.: 953941-97-4
M. Wt: 381.476
InChI Key: ZIWXQQPHSSCNDY-UHFFFAOYSA-N
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Description

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a phenyl group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide.

    Alkylation: The 2-phenylmorpholine is then alkylated with 3-chloropropylamine to form 3-(2-phenylmorpholino)propylamine.

    Oxalamide Formation: The final step involves the reaction of 3-(2-phenylmorpholino)propylamine with o-tolyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(2-phenylmorpholino)propyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    N1-(3-(2-phenylmorpholino)propyl)-N2-(m-tolyl)oxalamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can lead to different steric and electronic effects compared to its p-tolyl and m-tolyl analogs.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-8-5-6-11-19(17)24-22(27)21(26)23-12-7-13-25-14-15-28-20(16-25)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWXQQPHSSCNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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